molecular formula C10H8BrNO3 B13244837 8-Hydroxyquinoline-5-carboxylic acid hydrobromide

8-Hydroxyquinoline-5-carboxylic acid hydrobromide

Cat. No.: B13244837
M. Wt: 270.08 g/mol
InChI Key: GNEPBTPUJZKYRY-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-carboxylic acid hydrobromide (CAS: 5852-78-8) is a halogenated quinoline derivative characterized by a carboxylic acid group at position 5 and a hydroxyl group at position 8, with a hydrobromic acid counterion. It is synthesized via hydrolysis of ethyl 8-hydroxyquinoline-5-carboxylate derivatives under acidic conditions . The compound has a molecular weight of 225.04 g/mol (free acid form, C₁₀H₇NO₃) and is commercially available at 97% purity . Its derivatives, such as methyl ethers and acetylated forms, are noted for high thermal stability (decomposition >225°C) . This compound is widely used as a ligand in coordination chemistry and as an intermediate in synthesizing bioactive molecules, including antimicrobial and enzyme-targeting agents .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

8-hydroxyquinoline-5-carboxylic acid;hydrobromide

InChI

InChI=1S/C10H7NO3.BrH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H

InChI Key

GNEPBTPUJZKYRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Br

Origin of Product

United States

Preparation Methods

The synthesis of 8-hydroxyquinoline-5-carboxylic acid hydrobromide typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Hydroxyquinoline-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxyquinoline-5-carboxylic acid hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry due to its ability to chelate metal ions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications, including anticancer and antiviral activities. .

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-5-carboxylic acid hydrobromide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound also interacts with specific molecular targets and pathways, contributing to its antimicrobial, anticancer, and antiviral activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analytical and Spectral Data

  • 8-Hydroxyquinoline-5-carboxylic acid hydrobromide: NMR spectra (DMSO-d₆) show characteristic peaks at δ 12.99 (br. s., -OH) and δ 8.91 (dd, aromatic proton at C5) . MS (ES+) m/z: 280.0 [M+H]+ .
  • 5-Bromoquinoline-8-carbaldehyde: IR spectra confirm the aldehyde stretch at ~1700 cm⁻¹, while XLogP3 = 2.1 indicates moderate lipophilicity .
  • Ethyl 8-hydroxyquinoline-5-carboxylate: HPLC purity >95% (CH₂Cl₂/hexane eluent) .

Key Research Findings

  • Esterified analogs like methyl 8-bromoquinoline-5-carboxylate are critical intermediates in synthesizing kinase inhibitors .
  • Structural isomerism (e.g., 8-hydroxyquinoline-6-carboxylic acid, CAS 134-31-6) significantly alters bioactivity, with C5-carboxylic acid derivatives showing superior enzyme inhibition compared to C6 analogs .

Biological Activity

8-Hydroxyquinoline-5-carboxylic acid hydrobromide (8-HQ-5-COOH·HBr) is a derivative of 8-hydroxyquinoline that exhibits a diverse range of biological activities. This compound is characterized by the presence of both hydroxyl and carboxylic acid functional groups, which enhance its reactivity and potential applications in medicinal chemistry, agriculture, and environmental science.

Chemical Structure and Properties

The chemical structure of 8-HQ-5-COOH·HBr includes a quinoline ring substituted with a hydroxyl group at position 8 and a carboxylic acid at position 5. The hydrobromide form improves its solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications.

PropertyValue
Molecular FormulaC₉H₈BrN₁O₃
Molecular Weight246.07 g/mol
IUPAC Name8-Hydroxyquinoline-5-carboxylic acid hydrobromide
SolubilitySoluble in water

Biological Activities

Research indicates that 8-HQ-5-COOH·HBr possesses a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
  • Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, suggesting its role as an anticancer agent. Studies have shown that derivatives of 8-hydroxyquinoline can induce apoptosis in cancer cells.
  • Antiviral Effects : Preliminary studies indicate potential antiviral properties, particularly against influenza viruses, highlighting the need for further investigation into its efficacy against viral pathogens.

The biological activity of 8-HQ-5-COOH·HBr can be attributed to several mechanisms:

  • Metal Ion Chelation : The compound's ability to chelate metal ions enhances its effectiveness in various biochemical pathways. This property is particularly relevant in neuroprotection and treatment of metal overload conditions.
  • Reactive Oxygen Species (ROS) Scavenging : It has been reported to neutralize ROS, which are implicated in various diseases, including cancer and neurodegenerative disorders.
  • Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in disease progression, further supporting its therapeutic potential.

Case Studies

  • Anticancer Activity : A study published in PubMed evaluated the cytotoxic effects of various 8-hydroxyquinoline derivatives on human cancer cell lines. The results indicated that 8-HQ-5-COOH·HBr exhibited significant growth inhibition against A549 lung cancer cells, with an IC50 value indicating potent activity .
  • Antiviral Research : In a recent investigation into the antiviral properties of 8-hydroxyquinoline derivatives, researchers found that 8-HQ-5-COOH·HBr demonstrated moderate activity against H5N1 avian influenza virus. The study emphasized the importance of lipophilicity and electronic properties in enhancing antiviral efficacy .

Comparative Analysis with Related Compounds

The biological activity of 8-HQ-5-COOH·HBr can be compared with other hydroxyquinoline derivatives:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineHydroxyl group at position 8Strong metal ion chelator
5-Amino-8-hydroxyquinolineAmino group at position 5Enhanced anticancer activity
8-Hydroxyquinoline-7-sulfonic acidSulfonic acid group at position 7Water-soluble; used in dyeing processes
6-HydroxyquinolineHydroxyl group at position 6Exhibits different antimicrobial properties

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